1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide

Catalog No.
S11398462
CAS No.
M.F
C16H23ClN4O2
M. Wt
338.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran...

Product Name

1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(oxan-4-ylmethyl)piperidine-3-carboxamide

Molecular Formula

C16H23ClN4O2

Molecular Weight

338.83 g/mol

InChI

InChI=1S/C16H23ClN4O2/c17-14-3-4-15(20-19-14)21-7-1-2-13(11-21)16(22)18-10-12-5-8-23-9-6-12/h3-4,12-13H,1-2,5-11H2,(H,18,22)

InChI Key

ZYWOZINLDCSKLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCC3CCOCC3

1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a chloropyridazine moiety, and a tetrahydropyran substituent. This compound can be represented by the molecular formula C15H19ClN4OC_{15}H_{19}ClN_{4}O and has significant implications in medicinal chemistry due to its potential biological activities.

The structure consists of a piperidine ring that is functionalized with a carboxamide group at the third position, while the sixth position contains a chlorinated pyridazine ring. The tetrahydropyran group is attached to the nitrogen of the piperidine via a methyl linkage, adding to the compound's complexity and potential reactivity.

The chemical reactivity of 1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide can be explored through various reactions typical of amides and heterocycles. Key reactions may include:

  • Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Substitution Reactions: The chlorine atom on the pyridazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic applications.

Research indicates that compounds similar to 1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide may exhibit various biological activities, including:

  • Antimicrobial Properties: Compounds with similar structures have shown efficacy against bacterial and fungal strains.
  • Anticancer Activity: Some derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.
  • Neuroprotective Effects: Certain analogs have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

The specific biological activity of this compound requires further empirical investigation to establish its therapeutic potential.

The synthesis of 1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide typically involves multi-step organic synthesis techniques:

  • Formation of the Piperidine Ring: Starting from commercially available precursors, the piperidine ring can be synthesized via cyclization reactions.
  • Chlorination of Pyridazine: The introduction of chlorine into the pyridazine ring can be achieved through electrophilic aromatic substitution methods.
  • Carboxamide Formation: The final step involves coupling the piperidine derivative with an appropriate carboxylic acid derivative to form the amide bond.

These methods emphasize the importance of careful planning in organic synthesis to achieve high yields and purity.

1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its anticipated biological activity, it could serve as a lead compound for drug discovery.
  • Chemical Biology: It may be used as a probe in biological studies to elucidate mechanisms of action in cellular systems.
  • Agricultural Chemistry: If proven effective against pathogens, it could find applications in agrochemicals.

Interaction studies are crucial for understanding how 1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide interacts with biological targets:

  • Receptor Binding Assays: Evaluating binding affinity to specific receptors or enzymes can provide insights into its mechanism of action.
  • In Vivo Studies: Animal models may be used to study pharmacokinetics and pharmacodynamics.
  • Molecular Docking Studies: Computational approaches can predict how this compound interacts at a molecular level with various biological macromolecules.

Several compounds share structural similarities with 1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide, including:

Compound NameStructureUnique Features
1-(5-chloro-pyridazin-3-yl)-piperidin-4-oneStructureLacks tetrahydropyran group
N-(6-chloropyridazin-3-carbonyl)-piperidin-Contains carbonyl instead of carboxamide
1-(6-fluoropyridazin)-N-methylpiperidin-Fluorine substitution instead of chlorine

These compounds highlight unique aspects such as variations in halogen substituents and functional groups that may influence their reactivity and biological activity.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

338.1509537 g/mol

Monoisotopic Mass

338.1509537 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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